molecular formula C13H18O2 B1368379 [4-(cyclohexyloxy)phenyl]methanol

[4-(cyclohexyloxy)phenyl]methanol

Cat. No.: B1368379
M. Wt: 206.28 g/mol
InChI Key: YMTSTMHVHDRGMF-UHFFFAOYSA-N
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Description

[4-(Cyclohexyloxy)phenyl]methanol (C₁₃H₁₈O₂, MW: 206.28 g/mol) is a benzyl alcohol derivative featuring a cyclohexyl ether substituent at the para position of the aromatic ring. The compound combines the hydrophilic hydroxymethyl (-CH₂OH) group with the lipophilic cyclohexyloxy (-O-cyclohexyl) moiety, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and liquid crystal materials . Its structure allows for tunable physicochemical properties through modifications to the cyclohexyl group or aromatic ring.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

(4-cyclohexyloxyphenyl)methanol

InChI

InChI=1S/C13H18O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h6-9,12,14H,1-5,10H2

InChI Key

YMTSTMHVHDRGMF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC=C(C=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(cyclohexyloxy)phenyl]methanol can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with cyclohexanol in the presence of an acid catalyst to form the intermediate 4-(cyclohexoxy)benzaldehyde. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(cyclohexyloxy)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and other reducing agents.

    Substitution: Halides, amines, and other nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Various alcohol derivatives.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(cyclohexyloxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties/Applications References
[4-(Cyclohexyloxy)phenyl]methanol C₁₃H₁₈O₂ 206.28 -O-cyclohexyl, -CH₂OH Intermediate for antiviral agents, LC materials
[4-(4-Pentylcyclohexyl)phenyl]methanol C₁₈H₂₈O 260.42 -O-(4-pentylcyclohexyl), -CH₂OH Enhanced lipophilicity; LC applications
[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol C₁₄H₁₇F₃O 258.28 -CF₃, -CH₂OH Metabolic stability in drug design
[1-(4-Chlorophenyl)cyclohexyl]methanol C₁₃H₁₇ClO 224.73 -Cl, -CH₂OH Potential antimicrobial activity
4-Methoxybenzyl Alcohol C₈H₁₀O₂ 138.16 -OCH₃, -CH₂OH Simpler analog; pharmaceutical intermediate
Benzene, (cyclohexyloxy)- C₁₂H₁₆O 176.30 -O-cyclohexyl Lower polarity; solvent applications

Key Comparative Analysis

Substituent Effects on Lipophilicity
  • The cyclohexyloxy group in this compound increases lipophilicity (logP ≈ 3.2) compared to 4-methoxybenzyl alcohol (logP ≈ 1.5) .
  • Adding a pentyl chain to the cyclohexyl ring (e.g., [4-(4-pentylcyclohexyl)phenyl]methanol) further elevates logP to ~5.1, enhancing membrane permeability .
Electronic and Steric Modifications
  • Electron-withdrawing groups like -CF₃ ([4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol) reduce electron density on the aromatic ring, altering reactivity in electrophilic substitutions .

Pharmaceutical Relevance

  • Antiviral Activity: Structural analogs of this compound, such as compound 5b ([4-((cyclohexyloxy)methyl)phenyl]methanol derivatives), demonstrate inhibitory effects against RNA viruses (IC₅₀: 2–10 μM) .
  • Metabolic Stability : The trifluoromethyl analog (C₁₄H₁₇F₃O) exhibits prolonged half-life (t₁/₂ > 6 h) in hepatic microsomes due to resistance to oxidative metabolism .

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